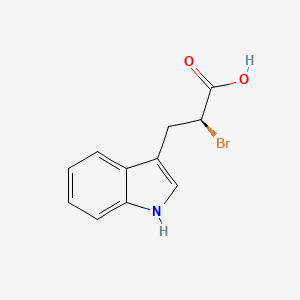

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid

描述

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C₁₁H₁₀BrNO₂ , with a molecular weight of 268.11 g/mol . The compound features a planar indole ring system fused to a pyrrole moiety, with a three-carbon propanoic acid chain substituted at the indole’s 3-position. The bromine atom is located at the second carbon of the propanoic acid chain, creating a chiral center at C2. The (S)-configuration at this center is explicitly defined in the IUPAC name and confirmed by its stereodescriptors.

The SMILES notation C1=CC=C2C(=C1)C(=CN2)CC@@HBr encodes the compound’s connectivity and stereochemistry. The indole ring (C1–C8, N1) is linked to the chiral carbon (C9) via a methylene group (C10), while the carboxylic acid group (C11, O1, O2) and bromine atom (Br1) complete the substitution pattern. The InChIKey GZDAPFIVWAXKPD-VIFPVBQESA-N further distinguishes this enantiomer from its (R)-counterpart.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂ | |

| Molecular Weight | 268.11 g/mol | |

| Chiral Center Configuration | (S) at C2 | |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC@@HBr |

Crystallographic Analysis and Conformational Dynamics

While explicit crystallographic data for this compound are not available in the provided sources, its 3D conformational model suggests flexibility in the propanoic acid side chain. The indole ring’s rigidity restricts rotation about the C3–C10 bond, whereas the C9–C10 and C9–Br bonds permit limited torsional freedom. This creates two predominant conformers: one with the bromine atom syn-periplanar to the carboxylic acid group and another with an anti-periplanar arrangement.

Comparative analysis with the racemic 2-bromopropionic acid (C₃H₅BrO₂) highlights the impact of the indole system on conformational stability. The bulkier indole group in the title compound reduces rotational freedom compared to the simpler 2-bromopropionic acid, which exhibits free rotation around its central carbon.

Comparative Structural Analysis with Related Indole Derivatives

Table 2: Structural Comparison with Brominated Indole Analogues

- Electronic Effects : The electron-withdrawing bromine atom in the title compound polarizes the C–Br bond, enhancing the acidity of the adjacent carboxylic acid group compared to non-halogenated analogues.

- Steric Interactions : The indole system’s bulkiness imposes greater steric hindrance than phenyl groups in (R)-2-Bromo-3-phenylpropanoic acid, affecting reactivity in substitution reactions.

- Substituent Positioning : In 3-(5-bromo-7-fluoro-1H-indol-2-yl)propanoic acid, bromine and fluorine at C5 and C7 alter electron distribution across the indole ring, contrasting with the C3-substituted title compound.

属性

分子式 |

C11H10BrNO2 |

|---|---|

分子量 |

268.11 g/mol |

IUPAC 名称 |

(2S)-2-bromo-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10BrNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)/t9-/m0/s1 |

InChI 键 |

GZDAPFIVWAXKPD-VIFPVBQESA-N |

手性 SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)Br |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Br |

产品来源 |

United States |

准备方法

合成路线和反应条件

(S)-2-溴-3-(1H-吲哚-3-基)丙酸的合成通常涉及 3-(1H-吲哚-3-基)丙酸的溴化。一种常见的方法是使用 N-溴代琥珀酰亚胺 (NBS) 作为溴化剂,在偶氮二异丁腈 (AIBN) 等自由基引发剂的存在下。反应通常在二氯甲烷等惰性溶剂中进行,在受控温度下进行,以确保区域选择性和产率 .

工业生产方法

(S)-2-溴-3-(1H-吲哚-3-基)丙酸的工业生产可能涉及连续流动过程,以提高效率和可扩展性。使用自动化反应器和精确控制反应参数可以产生适用于制药应用的高纯度产品 .

化学反应分析

Substitution Reactions

The bromine atom in (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid acts as a leaving group, enabling nucleophilic substitution. For example, alkyl bromides can react under strong base conditions (e.g., lithium diisopropylamide [LDA] in tetrahydrofuran [THF]) to form derivatives such as α-substituted indole-3-acetic acids .

Mechanism :

-

Deprotonation : LDA deprotonates the α-carbon of the propanoic acid moiety at −78°C, generating a reactive enolate intermediate.

-

Alkylation : The enolate attacks alkyl bromides (e.g., methyl or ethyl bromides) to form substituted intermediates.

-

Hydrolysis : Subsequent hydrolysis under basic conditions (e.g., lithium hydroxide in methanol) yields the final substituted propanoic acid derivatives .

Reagents and Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic substitution | LDA, alkyl bromides, THF | −78°C to room temperature |

| Hydrolysis | Lithium hydroxide, methanol | Basic aqueous solution |

Industrial and Scalability Considerations

While specific industrial methods for this compound are not detailed in the literature, analogous processes for indole derivatives suggest:

-

Continuous flow reactors for controlled reaction conditions.

-

Optimization of reagent ratios (e.g., LDA, alkyl bromides) to maximize yield.

-

Automated systems for precise temperature control during cryogenic steps (e.g., −78°C deprotonation) .

Structural and Functional Comparisons

| Feature | This compound | Related Compounds |

|---|---|---|

| Leaving Group | Bromine | Hydrogen (in unsubstituted analogs) |

| Reactivity | High nucleophilic substitution potential | Lower reactivity without bromine |

| Biological Activity | Enhanced by halogen bonding (Br) | Altered by substitution patterns |

Key Findings and Research Gaps

科学研究应用

Chemical Synthesis

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, allows chemists to create a range of new indole derivatives with potential applications in drug development.

Biological Activities

Research indicates that this compound exhibits promising biological activities, including:

- Antiviral Properties: Investigations into its mechanism of action suggest that it may inhibit viral replication by interacting with specific molecular targets.

- Anticancer Activity: The compound has been studied for its potential to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Antimicrobial Effects: Preliminary studies have shown that this compound may possess antimicrobial properties, which could be useful in treating infections .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various biological receptors and enzymes, potentially leading to the development of new drugs targeting diseases such as cancer and viral infections .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various experimental settings:

- Antiviral Studies : A study demonstrated that this compound effectively inhibited viral replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections .

- Anticancer Research : In vitro experiments showed that the compound could induce apoptosis in specific cancer cell lines, leading researchers to explore its mechanisms further for possible drug development .

- Synthetic Applications : Researchers have successfully utilized this compound as a precursor for synthesizing novel indole-based compounds with enhanced biological activity profiles .

作用机制

(S)-2-溴-3-(1H-吲哚-3-基)丙酸的作用机制涉及其与特定分子靶标的相互作用。溴原子可以与蛋白质或酶上的亲核位点形成共价键,导致抑制或调节其活性。吲哚环可以与各种受体和酶相互作用,影响细胞途径和生物过程 .

相似化合物的比较

Table 1: Comparison of Structural and Physicochemical Properties

Crystallographic and Analytical Data

- Crystallography: The sulfonamide derivative (3-(1H-indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid) exhibits solvent disorder in its crystal structure, complicating resolution without computational tools like SQUEEZE .

- Spectroscopy: NMR data for 3-(1H-indol-3-yl)propanoic acid (2m') confirms regioselectivity challenges, with overlapping peaks for linear and branched isomers .

生物活性

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid is an indole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a bromine atom, which enhances its reactivity and ability to form new derivatives, making it a significant subject of research in medicinal chemistry.

The unique structure of this compound allows it to participate in various chemical reactions, including substitution, oxidation, and reduction. The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives, while the indole ring can undergo oxidation to yield oxindole derivatives. These reactions are essential for its biological activity.

The mechanism of action involves interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. Additionally, the presence of the bromine atom may enhance binding affinity through halogen bonding, which can lead to significant biological effects such as inhibition of viral replication and induction of apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | >100 |

| MCF-7 | >100 |

| K562 | 83.20 ± 2.25 |

| J774.2 | 98.00 ± 2.30 |

These findings indicate that while some cell lines exhibit resistance, others show significant sensitivity to the compound's effects .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The presence of the indole moiety is crucial for its antimicrobial efficacy, as it enhances binding to bacterial enzymes .

Case Studies and Research Findings

- Antitumor Effects : A study investigated the effects of this compound on tumor spheroids and found that it induced apoptosis through caspase activation pathways. This study highlighted the compound's potential as a chemotherapeutic agent .

- Antimicrobial Activity : Another research focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound could reduce virulence factors associated with these pathogens .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique bromine substitution:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 3-(1H-Indol-3-yl)propanoic acid | Lacks bromine | Lower reactivity |

| Indole-3-acetic acid | Plant hormone | Different biological activities |

| Indole-3-butyric acid | Plant hormone | Distinct properties |

The presence of the bromine atom in this compound enhances its reactivity and potential for forming new derivatives, making it a valuable compound for synthetic chemistry and drug development .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid, and how is enantiomeric purity maintained?

- Methodology : Bromination of tryptophan derivatives using reagents like N-bromosuccinimide (NBS) under controlled acidic conditions. Chiral resolution via HPLC or enzymatic methods ensures enantiomeric purity. Asymmetric synthesis with chiral catalysts (e.g., Evans auxiliaries) can also preserve stereochemistry. Confirm purity via chiral HPLC and X-ray crystallography .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology :

- X-ray crystallography : Resolve absolute stereochemistry using SHELX software for refinement, leveraging bromine’s heavy-atom effect for phasing .

- NMR : 1H/13C NMR with 2D experiments (COSY, HSQC) to confirm indole and propanoic acid connectivity.

- Mass spectrometry : High-resolution ESI-MS for molecular weight validation.

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical for handling and storing this compound?

- Methodology : Store desiccated at -20°C to prevent hydrolysis of the bromine substituent. Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (refer to SDS guidelines for similar brominated indoles) .

Advanced Research Questions

Q. How can researchers leverage this compound as a tryptophan analog in peptide synthesis?

- Methodology :

- Protection strategies : Use Fmoc or Boc groups for the amino and carboxylic acid functionalities during solid-phase synthesis (refer to Fmoc-L-Trp derivatives in ).

- Side reactions : Monitor for bromine-mediated electrophilic side reactions (e.g., alkylation) under basic conditions. Optimize coupling reagents (HATU/DIPEA) to minimize racemization .

Q. How is crystallographic disorder caused by the bromine substituent addressed during structure determination?

- Methodology : Use SQUEEZE (PLATON) to model disordered solvent regions in the crystal lattice. Refine bromine anisotropically and validate with residual density maps. High-resolution data (≤1.0 Å) improves model accuracy .

Q. What role does this compound play in studying microbial indole metabolism?

- Methodology : Use as a substrate in in vitro enzymatic assays (e.g., with tryptophanase or monooxygenases). Monitor metabolites via LC-MS and compare with tryptophan pathways. Anaerobic culture systems can assess microbial uptake under hypoxia .

Q. How should conflicting data between solution-state NMR and solid-state X-ray structures be reconciled?

- Methodology :

- Dynamic effects : Perform variable-temperature NMR to detect conformational flexibility in solution.

- Cross-validation : Use DFT calculations to compare optimized geometries with crystallographic data.

- Crystal packing analysis : Identify hydrogen-bonding networks that stabilize specific conformations in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。